molecular formula C16H16F2N2O2S2 B2458880 7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane CAS No. 1705093-84-0

7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2458880
CAS No.: 1705093-84-0
M. Wt: 370.43
InChI Key: BSBBZAYVOAPUII-UHFFFAOYSA-N
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Description

7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be formed through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. This step often requires the use of a base and a solvent such as dichloromethane or tetrahydrofuran.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative. This reaction may require a catalyst such as palladium and a ligand to facilitate the substitution.

    Attachment of the Pyridinylsulfonyl Group: The pyridinylsulfonyl group can be attached through a sulfonylation reaction using a pyridine derivative and a sulfonyl chloride. This step typically requires a base such as triethylamine and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Amines, thiols, palladium catalysts, ligands, dichloromethane, acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The difluorophenyl and pyridinylsulfonyl groups play a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,5-Difluorophenyl)-4-(pyridin-3-yl)-1,4-thiazepane
  • 7-(2,5-Difluorophenyl)-4-(pyridin-4-ylsulfonyl)-1,4-thiazepane
  • 7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-oxazepane

Uniqueness

7-(2,5-Difluorophenyl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is unique due to the presence of both the difluorophenyl and pyridinylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(2,5-difluorophenyl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2S2/c17-12-3-4-15(18)14(10-12)16-5-7-20(8-9-23-16)24(21,22)13-2-1-6-19-11-13/h1-4,6,10-11,16H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBBZAYVOAPUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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